molecular formula C13H18N2O6 B12388859 N1-Cyclopropylmethylpseudouridine

N1-Cyclopropylmethylpseudouridine

Cat. No.: B12388859
M. Wt: 298.29 g/mol
InChI Key: GMXIJIMESYOESF-RRPPZXBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclopropylmethylpseudouridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropylmethylpseudouridine involves the chemical modification of pseudouridine.

Industrial Production Methods: the general approach involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopropylmethylpseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted nucleosides .

Scientific Research Applications

N1-Cyclopropylmethylpseudouridine has several scientific research applications:

Mechanism of Action

N1-Cyclopropylmethylpseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .

Comparison with Similar Compounds

Uniqueness: N1-Cyclopropylmethylpseudouridine is unique due to its cyclopropylmethyl group, which enhances its antitumor activity and stability compared to other nucleoside analogues .

Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9?,10+,11+/m1/s1

InChI Key

GMXIJIMESYOESF-RRPPZXBKSA-N

Isomeric SMILES

C1CC1CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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